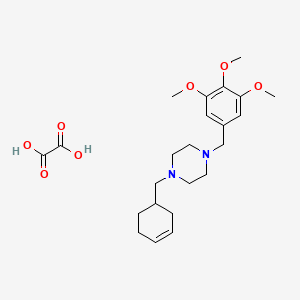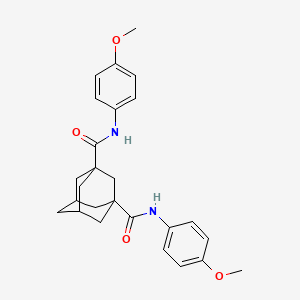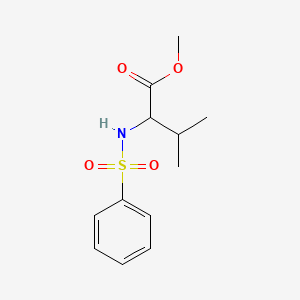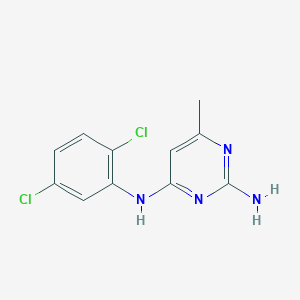
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the piperazine class of chemicals and is structurally similar to other psychoactive substances such as mephedrone and methylone. CTMP has been found to have unique properties that make it a promising candidate for use in research studies.
作用机制
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate increases the levels of dopamine in the brain, leading to an increase in mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in mood and motivation. 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been found to increase heart rate and blood pressure, which can be a potential risk for individuals with cardiovascular problems.
实验室实验的优点和局限性
The advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments include its unique properties as a dopamine reuptake inhibitor and its potential use in the treatment of neurological and mood disorders. However, the limitations of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments include its potential for abuse and its potential risk for individuals with cardiovascular problems.
未来方向
There are several future directions for the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in scientific research. One potential direction is the development of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate-based drugs for the treatment of neurological and mood disorders. Another potential direction is the study of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate's effects on other neurotransmitters and their potential therapeutic uses. Additionally, more research is needed to fully understand the risks and benefits of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments.
合成方法
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-(3-cyclohexen-1-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, making it an efficient and cost-effective process.
科学研究应用
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.
属性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-24-19-13-18(14-20(25-2)21(19)26-3)16-23-11-9-22(10-12-23)15-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-5,13-14,17H,6-12,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILAFOTEWASFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)

![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)